Chlorthion

描述

Structure

3D Structure

属性

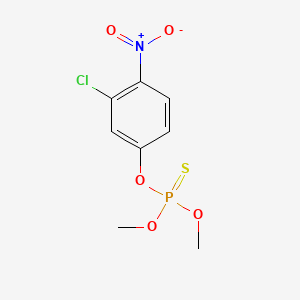

IUPAC Name |

(3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNRRXXETLSZRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClNO5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041784 |

Source

|

| Record name | Chlorthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Commercial substance is yellow liquid; [HSDB] Yellow solid; mp = 21 deg C; [MSDSonline] |

Source

|

| Record name | Chlorothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

136 °C @ 0.23 mm Hg, YELLOW OIL; BP: 125 °C @ 0.1 MM HG /COMMERCIAL PRODUCT/, BP: 136 °C @ 0.3 mbar; 112 °C @ 0.05 mbar |

Source

|

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in benzene, alcohol, ether, MISCIBLE IN AROMATIC SOLVENTS, SOL 1:25,000 IN WATER; READILY MISCIBLE IN TOLUENE & OIL, In water @ 20 °C, 40 mg/l; readily sol in common organic solvents with the exception of mineral oils, In water, 40 mg/l at 20 °C |

Source

|

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.437 @ 20 °C/4 °C |

Source

|

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000004 [mmHg], 4X10-6 mm Hg @ 20 °C |

Source

|

| Record name | Chlorothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4365 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pure compound is yellow crystals. ... Commercial product is a yellow oil. | |

CAS No. |

500-28-7 |

Source

|

| Record name | Chlorthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(3-chloro-4-nitrophenyl) O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NTK55T19G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °C |

Source

|

| Record name | CHLOROTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/979 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorthion's Mechanism of Action in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorthion is an organophosphate insecticide that exerts its toxic effects on insects through the irreversible inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides an in-depth examination of this mechanism, including the physiological consequences for the insect, relevant (though limited) quantitative data, detailed experimental protocols for assessing acetylcholinesterase inhibition, and visual diagrams to illustrate the key pathways and processes. Given that this compound is an obsolete compound, specific research data is scarce; therefore, this guide primarily draws upon the well-established mechanism of action for the broader class of organophosphate insecticides, to which this compound belongs.

Introduction

This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is a broad-spectrum organophosphate insecticide.[1][2] Like other organophosphates, its insecticidal properties are not inherent but arise from its metabolic activation in the insect's body. The primary target of this compound and its active metabolite is the nervous system, specifically the enzyme acetylcholinesterase (AChE).[3][4][5][6][7] This enzyme plays a crucial role in the termination of nerve impulses at cholinergic synapses. By inhibiting AChE, this compound leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][5][6]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The nervous system of insects, similar to that of vertebrates, relies on the precise transmission of nerve impulses across synapses. In cholinergic synapses, this transmission is mediated by the neurotransmitter acetylcholine (ACh).

Normal Synaptic Transmission

Under normal physiological conditions, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the opening of ion channels and the propagation of the nerve signal.[8][9] To ensure the precise control of nerve signaling, the ACh in the synaptic cleft is rapidly hydrolyzed and inactivated by the enzyme acetylcholinesterase (AChE) into choline and acetic acid.[3][5][6] This termination of the signal allows the postsynaptic neuron to return to its resting state, ready for the next impulse.

Disruption by this compound

This compound, in its initial form, is a poor inhibitor of AChE. Within the insect, it undergoes metabolic activation, primarily through oxidative desulfuration by cytochrome P450 monooxygenases, to its oxygen analog, chloroxon.[10] This "oxon" form is a much more potent inhibitor of AChE.[6][10]

The active metabolite of this compound binds to the serine hydroxyl group in the active site of AChE, phosphorylating it.[5][6] This phosphorylation results in a stable, covalent bond that effectively inactivates the enzyme.[5] The inhibition is considered practically irreversible because the spontaneous hydrolysis of the phosphorylated enzyme is extremely slow.[5]

With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to the continuous stimulation of acetylcholine receptors.[3][5][6] This hyperexcitation of the nervous system manifests as tremors, convulsions, uncoordinated movement, and ultimately paralysis, leading to the insect's death, often due to respiratory failure.[3][6]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Acetylcholine and its Disruption by this compound

Caption: Acetylcholine signaling at the synapse and its inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

Caption: A typical workflow for an in vitro acetylcholinesterase inhibition assay.

Quantitative Data

| Compound | Target Enzyme | Insect Species | IC50 (M) | Notes |

| This compound (activated) | Acetylcholinesterase | Musca domestica (Housefly) | ~10-7 - 10-8 | Hypothetical value based on class activity. |

| This compound (activated) | Acetylcholinesterase | Aedes aegypti (Mosquito) | ~10-7 - 10-8 | Hypothetical value based on class activity. |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of a compound like this compound, based on the widely used Ellman's method.[11][12]

Principle

This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form TNB, which can be quantified by measuring its absorbance at 412 nm.[11][12] The presence of an AChE inhibitor reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB.[11][12]

Materials and Reagents

-

Acetylcholinesterase (AChE) from a relevant insect source (e.g., housefly head homogenate) or a commercially available source (e.g., from Electrophorus electricus).

-

Acetylthiocholine iodide (ATCI) - Substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (e.g., 100 mM, pH 8.0).

-

Test compound (this compound).

-

Reference inhibitor (e.g., Eserine).

-

96-well microplate.

-

Microplate reader.

Assay Procedure

-

Plate Setup: In a 96-well plate, prepare the following in triplicate:

-

Blank: 200 µL of phosphate buffer.

-

Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compound.

-

Test Compound: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

-

Reference Inhibitor: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the reference inhibitor at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).[12][13]

-

Initiation of Reaction: Add 10 µL of DTNB solution to each well, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.[12][13]

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).[12]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

The mechanism of action of this compound in insects is a classic example of organophosphate neurotoxicity. By irreversibly inhibiting acetylcholinesterase, this compound disrupts the normal functioning of the central nervous system, leading to a cascade of events that result in the death of the insect. While specific quantitative data for this compound is limited due to its obsolescence, the well-understood mechanism of AChE inhibition by organophosphates provides a robust framework for understanding its insecticidal properties. The experimental protocols outlined in this guide offer a standardized approach for evaluating the AChE inhibitory potential of this and other compounds.

References

- 1. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]

- 2. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. 013. This compound (FAO Meeting Report PL/1965/10/1) [inchem.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Synthesis and Chemical Properties of Chlorthion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthion, an organophosphate insecticide, has been utilized for the control of a broad spectrum of agricultural and household pests. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. Detailed methodologies for its synthesis are presented, along with a thorough compilation of its physicochemical characteristics. Furthermore, this document elucidates the primary mechanism of action of this compound as an acetylcholinesterase inhibitor and details its metabolic pathways. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Introduction

This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is a non-systemic insecticide with contact, stomach, and respiratory action.[1] As a member of the organophosphate class of pesticides, its mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1] This document serves as a technical resource for professionals in the fields of chemistry, toxicology, and drug development, providing in-depth information on the synthesis, chemical properties, and biological interactions of this compound.

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of O,O-dimethyl chlorothiophosphate with 3-chloro-4-nitrophenol.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall chemical reaction for the synthesis of this compound is depicted below:

(CH₃O)₂P(S)Cl + HOC₆H₃(Cl)(NO₂) → (CH₃O)₂P(S)OC₆H₃(Cl)(NO₂) + HCl

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. It is important to note that specific reaction conditions may be optimized for yield and purity.

Materials:

-

O,O-dimethyl chlorothiophosphate

-

3-chloro-4-nitrophenol

-

Potassium carbonate (or an organic base such as pyridine or triethylamine)[1]

-

Toluene (or another suitable inert solvent like dichloromethane)[1]

-

Copper powder (optional, as a catalyst)[1]

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3-chloro-4-nitrophenol in toluene is prepared.

-

Addition of Base: An equimolar amount of a base, such as finely powdered potassium carbonate, is added to the flask.[1]

-

Addition of Phosphorylating Agent: O,O-dimethyl chlorothiophosphate is added dropwise to the stirred suspension at a controlled temperature. The reaction is typically conducted at a moderate temperature to ensure selectivity and minimize the formation of byproducts.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts are removed by filtration. The filtrate is then washed successively with a dilute aqueous sodium carbonate solution and water to remove any unreacted phenol and residual acid.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or chromatography to obtain the final product as a yellow oil or crystalline solid.[2]

Chemical and Physical Properties of this compound

A comprehensive summary of the chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate |

| CAS Number | 500-28-7 |

| Molecular Formula | C₈H₉ClNO₅PS |

| Molecular Weight | 297.66 g/mol |

| Physical State | Yellow crystalline solid or yellow oil (commercial)[1] |

| Melting Point | 21 °C[1] |

| Boiling Point | 125 °C at 0.1 mmHg[1] |

| Density | 1.437 g/cm³ at 20 °C |

| Solubility | Practically insoluble in water. Miscible with benzene, alcohol, and ether.[1] |

| Vapor Pressure | 4 x 10⁻⁶ mmHg at 20 °C |

| Stability | Hydrolyzed by alkali.[1] |

Mandatory Visualizations

Synthesis Workflow

The logical workflow for the synthesis of this compound is illustrated in the following diagram.

References

Chlorthion degradation pathways in soil and water environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthion is an organophosphate insecticide that has been used for the control of a wide range of agricultural and household insects. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and potential for contamination. This technical guide provides an in-depth overview of the known degradation mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways

This compound is susceptible to degradation through several pathways, with hydrolysis being the most prominently documented. Abiotic and biotic processes contribute to its transformation in both soil and water environments.

Hydrolysis in Water

The primary degradation pathway for this compound in aqueous environments is hydrolysis. This process involves the cleavage of the phosphate ester bond, leading to the formation of less complex and generally less toxic compounds. The reaction is significantly influenced by temperature.[1]

The main products of this compound hydrolysis are:

A minor hydrolysis pathway also exists, involving oxidation to the phosphate analogue (Chloroxon) followed by hydrolysis to phosphoric acid and 3-chloronitrophenol.[1][2]

References

The Environmental Fate and Mobility of Chlorthion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and mobility of the organophosphate insecticide Chlorthion. Due to its status as an older and less commonly used pesticide, publicly available data on its environmental behavior is limited. This document synthesizes the available information on its degradation through hydrolysis and its potential for mobility in soil. Where specific experimental data for this compound is unavailable, this guide outlines the standard experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) that would be employed to assess its environmental fate. This guide is intended to be a resource for researchers and scientists, providing a framework for understanding the potential environmental impact of this compound and similar organophosphate compounds.

Introduction

This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide.[1] Understanding the environmental fate and mobility of such compounds is critical for assessing their potential risks to non-target organisms and ecosystems. The primary dissipation pathways for pesticides in the environment include hydrolysis, photolysis, and biodegradation. Mobility, primarily through soil and water, is governed by the compound's adsorption characteristics. This guide summarizes the known data for this compound and describes the standard methodologies used to generate such data.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its fundamental physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C₈H₉ClNO₅PS | PubChem |

| Molar Mass | 297.66 g/mol | [2] |

| Water Solubility | 40 mg/L at 20 °C | PubChem |

| Vapor Pressure | 4 x 10⁻⁶ mm Hg at 20 °C | PubChem |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.45 | PubChem |

Environmental Fate: Degradation Pathways

The degradation of this compound in the environment is expected to occur through several key processes.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of this compound, particularly in aqueous environments. The rate of hydrolysis is dependent on temperature and pH. This compound is known to be rapidly hydrolyzed to dimethyl thiophosphate and 3-chloro-4-nitrophenol.

Table 1: Hydrolysis Half-life of this compound at Various Temperatures

| Temperature (°C) | Half-life (days) |

| 10 | 138 |

| 20 | 138 |

| 30 | 36 |

| 40 | 10 |

| 50 | 3 |

| 60 | 1 |

Data sourced from PubChem.

A standardized experimental protocol to determine the rate of hydrolysis involves incubating the test substance in sterile aqueous buffer solutions of varying pH (typically 4, 7, and 9) at a constant temperature in the dark.

Photolysis

Photolysis, or degradation by light, can be a significant dissipation pathway for pesticides exposed to sunlight, particularly in surface waters and on soil surfaces.

To determine the rate of aqueous photolysis, a solution of the test substance in pure water is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time.

Biodegradation

Biodegradation by microorganisms in soil and water is a crucial process for the dissipation of many pesticides.

Specific experimental data on the biodegradation of this compound, including its half-life in soil and aquatic environments and its degradation pathways, are not well-documented in publicly available scientific literature.

This protocol is designed to determine the rate and pathway of aerobic degradation of a substance in soil. Radiolabeled (e.g., ¹⁴C) test substance is typically used to trace the parent compound and its metabolites.

Environmental Mobility

The mobility of a pesticide in the environment, particularly its potential to leach into groundwater, is largely determined by its adsorption to soil particles.

Soil Adsorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil. A higher Koc value suggests lower mobility.

Table 2: Soil Adsorption Coefficient of this compound

| Parameter | Value | Classification | Reference |

| Estimated Koc | 1800 | Low mobility | PubChem |

This estimated Koc value suggests that this compound is expected to have low mobility in soil and is likely to adsorb to suspended solids and sediment in water.

The batch equilibrium method is commonly used to determine the soil adsorption coefficient (Kd) and, subsequently, the Koc.

Overall Environmental Fate and Transport

Based on the available data, the following logical pathway can be inferred for the environmental fate of this compound.

Conclusion

The environmental fate of this compound appears to be primarily driven by hydrolysis, especially at higher temperatures. Its mobility in soil is expected to be low due to its relatively high estimated soil adsorption coefficient. However, a significant data gap exists in the public domain regarding its biodegradation and photolysis rates and pathways. To conduct a thorough environmental risk assessment of this compound, further experimental studies following standardized OECD guidelines are necessary to elucidate these critical degradation and transport processes. This guide provides the foundational information available and outlines the necessary experimental frameworks for such future investigations.

References

Toxicological Effects of Chlorthion and Chlorothalonil on Non-Target Organisms: An In-depth Technical Guide

Disclaimer: The user's query specified "Chlorthion," an obsolete organophosphate insecticide. However, search results yielded significantly more data on "Chlorothalonil," a widely used organochlorine fungicide. Given the potential for ambiguity and to provide a comprehensive resource, this guide addresses the toxicological profiles of both compounds.

Part 1: this compound

This compound is an organophosphate insecticide that is no longer in common use.[1][2] Its primary mechanism of toxicity is through the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxic effects in target and non-target organisms.[1][2]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates like this compound act as irreversible inhibitors of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause a range of symptoms from muscle weakness and tremors to paralysis and death.[3][4]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Toxicological Data for this compound

Data for this compound is limited due to its obsolete status.

| Species | Endpoint | Value | Exposure Duration | Reference |

| Human (probable) | Oral Lethal Dose | 0.5 - 5 g/kg | - | [2] |

| Dogs | Dermal | Fatal (0.5% solution) | Single dip | [2] |

| Dogs | Dermal | Fatal (2% solution) | Two dips (4-day interval) | [2] |

Experimental Protocols

-

Acute Oral Toxicity (LD50): This would likely have been determined using a method similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The protocol involves administering the substance by gavage to fasted animals (typically rats) at one of the defined dose levels. Animals are observed for signs of toxicity and mortality over a period of up to 14 days.

-

Acute Dermal Toxicity: Following a guideline similar to OECD Test Guideline 402, the substance would be applied to a shaved area of the skin of the test animals (e.g., rabbits or rats). The area is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality.

Part 2: Chlorothalonil

Chlorothalonil is a broad-spectrum fungicide with a significant body of research on its ecotoxicological effects.[5][6] It is characterized by its high toxicity to aquatic life.[5][7]

Toxicological Effects on Non-Target Organisms

Chlorothalonil is highly toxic to fish and aquatic invertebrates.[5][7][8]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 10.5 - 195 µg/L | 96 hours | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 76 µg/L | 96 hours | [10] |

| Fathead Minnow (Pimephales promelas) | NOEC (fecundity) | 1.4 µg/L | Full life-cycle | [7] |

| Daphnia magna | 48-h LC50 | 130 - 200 µg/L | 48 hours | [10] |

| Daphnia magna | 22-d LOEC | 1.8 µg/L | 22 days | [9] |

| Eastern Oyster (Crassostrea virginica) | 96-h EC50 | 7.3 µg/L | 96 hours | [9] |

| Blue Mussel (Mytilus edulis) | 96-h LC50 | 5.9 mg/L | 96 hours | [10] |

| Soft-shell Clam (Mya arenaria) | 96-h LC50 | 35.0 mg/L | 96 hours | [10] |

Amphibians are particularly vulnerable to chlorothalonil, especially during their larval stages.[6]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Bufo bufo japonicus | 48-h LC50 | 160 µg/L | 48 hours | [11] |

| Rana sphenocephala & Hyla cinerea | Mortality | Significant at 0.0164 µg/L | - | [11] |

While not acutely toxic to adult honey bees, chlorothalonil has demonstrated significant sublethal and larval toxicity.[12][13][14]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Honey Bee (Apis mellifera) Larvae | NOAEC | 4 µg/mL | Chronic | [15] |

| Honey Bee (Apis mellifera) Larvae | Mortality | Significant at >2 µg/mL | Chronic | [15] |

Studies on avian species indicate potential for developmental toxicity.

| Species | Endpoint | Effect | Exposure | Reference |

| Chicken (Gallus gallus domesticus) Embryo | Teratogenicity | Reduced body weight, increased mortality and anomalies | Injected into air chamber | [16] |

Chlorothalonil exhibits moderate acute toxicity in mammals.[5]

| Species | Endpoint | Value | Exposure Duration | Reference |

| Rat | Oral LD50 | >10,000 mg/kg | - | [17] |

| Mouse | Oral LD50 | 6,000 mg/kg | - | [17] |

| Rabbit & Rat | Dermal LD50 | >10,000 mg/kg | - | [17] |

Experimental Protocols

This protocol is based on methodologies described in studies assessing the impact of pesticides on bee larvae.[13][15]

-

Larvae Grafting: First instar larvae are grafted from honeycomb frames into 48-well plates.

-

Diet Preparation: A standard larval diet is prepared, typically consisting of royal jelly, yeast extract, and sugars.

-

Pesticide Dosing: Chlorothalonil is dissolved in a suitable solvent and then mixed into the larval diet to achieve the desired exposure concentrations.

-

Feeding Regimen: Larvae are fed a specific amount of the dosed diet daily.

-

Incubation: The plates are incubated under controlled conditions of temperature and humidity.

-

Endpoint Assessment: Larval mortality is recorded daily. Sublethal endpoints such as pupation success and adult emergence can also be assessed.

Caption: Experimental Workflow for In Vitro Bee Larvae Toxicity Testing.

This protocol is a summary of the methodology used to assess the chronic effects of chlorothalonil on fish fecundity.[7]

-

Acclimation: Adult fish (e.g., fathead minnows) are acclimated to laboratory conditions.

-

Exposure System: A flow-through system is used to deliver the test substance at constant or pulsed concentrations.

-

Test Groups: Multiple test groups are exposed to different concentrations of chlorothalonil, along with a control group.

-

Exposure Period: The fish are exposed for a defined period, typically covering a significant portion of their reproductive cycle (e.g., 21 days).

-

Endpoint Measurement: Spawning substrates are provided, and eggs are collected daily. Fecundity (number of eggs per female per day) is the primary endpoint. Other endpoints can include egg viability and hatching success.

-

Data Analysis: The reproductive output of the exposed groups is compared to the control group to determine the No-Observed-Effect Concentration (NOEC).

References

- 1. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]

- 2. This compound | C8H9ClNO5PS | CID 10372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pulsed‐Dose Study Evaluating Chronic Toxicity of Chlorothalonil to Fish: A Case Study for Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lib.ncfh.org [lib.ncfh.org]

- 9. ccme.ca [ccme.ca]

- 10. The toxicity of chlorothalonil to aquatic fauna and the impact of its operational use on a pond ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Fungicide Chlorothalonil Is Nonlinearly Associated with Corticosterone Levels, Immunity, and Mortality in Amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minimal toxicological impact of chlorothalonil on adult honey bees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chlorothalonil Exposure Alters Virus Susceptibility and Markers of Immunity, Nutrition, and Development in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Exposure of chlorothalonil and acetamiprid reduce the survival and cause multiple internal disturbances in Apis mellifera larvae reared in vitro [frontiersin.org]

- 16. Toxicity of chlorothalonil containing formulation and Cu-sulphate to chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]

Chlorthion: A Technical Guide to its History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthion, an organophosphate insecticide, emerged in the mid-20th century as a potent agent for the control of a broad spectrum of agricultural and household pests. This technical guide provides a comprehensive overview of the history, development, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the assessment of its primary biological activity are provided, alongside tabulated quantitative data on its physicochemical properties and toxicity. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this historically significant insecticide. Although its use has largely been discontinued in many regions due to the development of safer alternatives and concerns regarding its toxicological profile, the study of this compound offers valuable insights into the structure-activity relationships of organophosphate insecticides and their mode of action.

Introduction

This compound, chemically known as O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organothiophosphate insecticide developed by Bayer and assigned the code BAY 22/190. It was introduced for the control of a wide range of insects, including common household pests like flies, mosquitoes, and cockroaches, as well as various agricultural pests. As a member of the organophosphate class, its insecticidal activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.

History and Development

The development of synthetic organic pesticides accelerated significantly in the post-World War II era. This compound was synthesized in this period of rapid innovation in agricultural chemistry. The initial preparation of this compound was described by Schrader in 1954. It was developed as a contact and stomach insecticide with some respiratory action. However, due to its moderate mammalian toxicity and the emergence of newer insecticides with more favorable safety profiles, the registration and use of this compound have been discontinued in many countries, including the United States.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉ClNO₅PS | |

| Molecular Weight | 297.65 g/mol | |

| CAS Number | 500-28-7 | |

| Appearance | Yellow crystals (pure), Yellow oil (commercial) | |

| Melting Point | 21 °C | |

| Boiling Point | 125 °C at 0.1 mmHg | |

| Density | 1.437 g/cm³ at 20 °C | |

| Vapor Pressure | 7 x 10⁻⁶ mmHg at 30 °C | |

| Water Solubility | Practically insoluble | |

| Solubility in Organic Solvents | Miscible in benzene, alcohol, ether | |

| Log Kow | 3.45 |

Table 2: Acute Toxicity of this compound

| Organism | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat (male) | Oral | 880 | |

| Rat (female) | Oral | 980 | |

| Rat | Intraperitoneal | 525 |

Synthesis of this compound

The synthesis of this compound involves the reaction of 3-chloro-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.

Experimental Protocol: Synthesis of O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate (this compound)

Materials:

-

3-chloro-4-nitrophenol

-

O,O-dimethyl phosphorochloridothioate

-

Potassium carbonate (anhydrous)

-

Copper powder (catalyst)

-

Toluene (solvent)

-

Stirring apparatus

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-nitrophenol in toluene.

-

Add a stoichiometric equivalent of anhydrous potassium carbonate to the solution.

-

Add a catalytic amount of copper powder.

-

While stirring vigorously, add O,O-dimethyl phosphorochloridothioate dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove potassium chloride and excess potassium carbonate.

-

Wash the filter cake with a small amount of toluene.

-

Combine the filtrate and the washings, and remove the toluene under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or chromatography.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

In its parent thiono form (P=S), this compound is a weak inhibitor of AChE. However, it undergoes metabolic activation in the target organism, primarily through oxidative desulfuration by cytochrome P450 enzymes, to its active oxon form (P=O), known as this compound-oxon. This oxon analog is a much more potent inhibitor of AChE.

The oxon form of this compound phosphorylates the serine hydroxyl group in the active site of AChE, forming a stable, covalently bonded intermediate. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity, paralysis, and ultimately, death of the insect.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modification of the widely used Ellman's method for determining cholinesterase activity and can be adapted to assess the inhibitory potential of compounds like this compound.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (or its oxon analog) dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound (or its oxon analog) in the chosen solvent.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

AChE solution

-

This compound solution at various concentrations (or solvent for the control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

To initiate the reaction, add a solution containing both ATCI and DTNB to each well.

-

Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic mode) or after a fixed time point (endpoint mode). The yellow color produced is due to the reaction of the thiocholine (product of ATCI hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound represents a significant milestone in the historical development of synthetic insecticides. Its mode of action, centered on the potent inhibition of acetylcholinesterase, is a hallmark of the organophosphate class. While its practical application has diminished due to toxicological concerns and the availability of more selective and less hazardous alternatives, the study of this compound continues to be relevant. It provides a valuable case study for understanding the fundamental principles of insecticide chemistry, metabolism, and neurotoxicology. The detailed protocols and data presented in this guide serve as a resource for researchers and professionals in the fields of toxicology, drug development, and environmental science, offering insights that can inform the design and evaluation of future pest control agents.

Bioaccumulation Potential of Chlorthion in Aquatic Life: An In-depth Technical Guide

A Note on Data Availability: Chlorthion vs. Chlorothalonil

Initial research for this technical guide on the bioaccumulation potential of This compound , an obsolete organophosphate insecticide, revealed a significant scarcity of specific quantitative data, experimental protocols, and metabolic pathway information in publicly available scientific literature. In contrast, a substantial body of research exists for Chlorothalonil , a broad-spectrum fungicide. Given the similarity in nomenclature and the detailed information available for the latter, this guide will focus on the bioaccumulation potential of Chlorothalonil in aquatic life to fulfill the core requirements of the user request. It is crucial for the reader to note this distinction.

Introduction to Chlorothalonil and its Environmental Significance

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a widely used fungicide effective against a broad spectrum of fungal diseases in agriculture and turf management.[1] Its application can lead to contamination of aquatic environments through runoff and spray drift.[1] While Chlorothalonil has a relatively low water solubility, it exhibits high toxicity to aquatic organisms, making its bioaccumulation potential a key area of environmental risk assessment.[2]

Quantitative Data on Bioaccumulation

The bioaccumulation potential of a chemical in aquatic organisms is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A higher BCF value indicates a greater potential for the chemical to accumulate in living tissues.

| Parameter | Value | Species | Exposure Conditions | Reference |

| Bioconcentration Factor (BCF) | 9.4 - 264 | Fish (various species) | Not specified | [3] |

| Bioconcentration Factor (BCF) | 270 | Algae | Not specified | [4] |

This table summarizes the range of reported Bioconcentration Factors (BCF) for Chlorothalonil in aquatic organisms. The variability in BCF values can be attributed to differences in species, exposure duration, and experimental conditions.

Experimental Protocols

The assessment of a chemical's bioaccumulation potential relies on standardized experimental protocols. Below are outlines of typical methodologies used in studies cited in this guide.

Fish Bioconcentration Study (OECD Guideline 305)

This protocol is designed to determine the bioconcentration factor of a chemical in fish.

-

Test Organisms: A species with a low fat content and a high respiration rate is typically chosen, such as the rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas). Fish are acclimated to laboratory conditions before the study begins.

-

Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance (Chlorothalonil) in a flow-through system. The concentration of the test substance in the water is monitored regularly. This phase typically lasts for 28 days, or until a steady state is reached (i.e., the concentration of the chemical in the fish remains constant).

-

Depuration Phase: After the exposure phase, the remaining fish are transferred to a clean water system (free of the test substance) to measure the rate of elimination of the chemical from their tissues. This phase continues until the concentration of the test substance in the fish is below a certain detection limit.

-

Sampling and Analysis: Fish and water samples are collected at regular intervals throughout both phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady state. The uptake and depuration rate constants are also determined.

Aquatic Toxicity Testing (e.g., OECD Guideline 203)

Acute toxicity tests are conducted to determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) over a short period, typically 96 hours.

-

Test Organisms: Similar to bioconcentration studies, a representative aquatic species is selected.

-

Exposure: Organisms are exposed to a range of concentrations of the test substance in a static or semi-static system.

-

Observation: Mortality and other sublethal effects are recorded at regular intervals.

-

Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.

Visualizing Experimental and Metabolic Pathways

Experimental Workflow for a Fish Bioconcentration Study

Experimental workflow for a typical fish bioconcentration study.

Environmental Fate and Metabolism of Chlorothalonil

Chlorothalonil undergoes degradation in the aquatic environment, primarily through hydrolysis and photolysis. The major and more stable metabolite is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701).[1] This metabolite can also be toxic to aquatic organisms.

Environmental fate and primary metabolism of Chlorothalonil in aquatic systems.

Conclusion

The available data indicates that Chlorothalonil has a low to moderate potential for bioaccumulation in aquatic organisms, with reported BCF values ranging from 9.4 to 270.[3][4] While this suggests that biomagnification through the food web may be limited, the high toxicity of Chlorothalonil and its primary metabolite, SDS-3701, to aquatic life remains a significant concern.[1] Further research focusing on the bioaccumulation of the metabolite and the combined toxic effects of the parent compound and its degradation products would provide a more comprehensive understanding of the environmental risk posed by Chlorothalonil. The lack of data for the obsolete insecticide this compound highlights the importance of thorough environmental assessment for all pesticides before and during their use.

References

Chlorthion: A Technical Overview of its Chemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organophosphate insecticide, Chlorthion. It covers its chemical identification, synthesis, mechanism of action, and toxicological data. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Chemical Identifiers and Properties

This compound is an organothiophosphate compound known for its potent cholinesterase inhibition.[1] Its key chemical identifiers and properties are summarized below.

| Identifier Type | Value |

| CAS Number | 500-28-7 |

| IUPAC Name | O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate[1] |

| Molecular Formula | C8H9ClNO5PS[1] |

| Molecular Weight | 297.65 g/mol [1] |

| InChI | InChI=1S/C8H9ClNO5PS/c1-13-16(17,14-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3[1] |

| InChIKey | NZNRRXXETLSZRO-UHFFFAOYSA-N[1] |

| SMILES | COP(=S)(OC)OC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[1] |

| Synonyms | This compound methyl, Chlorothion, BAY 22/190[1][2] |

Synthesis of this compound

This compound is synthesized via the condensation reaction of O,O-dimethyl chlorothiophosphate with 3-chloro-4-nitrophenol.[2] The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-chloro-4-nitrophenol

-

O,O-dimethyl chlorothiophosphate

-

Anhydrous potassium carbonate (or a suitable base like triethylamine)

-

An inert solvent (e.g., acetone, acetonitrile, or toluene)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a dry reaction vessel, dissolve 3-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in the chosen inert solvent.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide salt.

-

Slowly add O,O-dimethyl chlorothiophosphate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with water and brine in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors. This continuous stimulation disrupts normal nerve impulse transmission, leading to paralysis and ultimately death in insects.

References

An In-Depth Technical Guide to the Isomers and Analogues of Chlorthion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organophosphate insecticide Chlorthion, delving into the properties and synthesis of its isomers and analogues. The information is tailored for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate further investigation and innovation in this area.

Introduction to this compound

This compound, with the chemical name O,O-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, is an organophosphate insecticide that has been used for the control of a wide range of agricultural and household pests.[1] Like other organophosphates, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2] While effective, the use of this compound has declined due to concerns about its toxicity and the development of resistance in target pests.[1] This has spurred interest in the study of its isomers and analogues to identify compounds with improved efficacy, selectivity, and safety profiles.

Isomers of this compound

Isomerism plays a crucial role in the biological activity of pesticides. For this compound, two main types of isomerism are of interest: positional isomerism on the aromatic ring and thiono-thiol isomerism of the phosphorothioate group.

Positional Isomers

Positional isomers of this compound would involve different arrangements of the chloro and nitro substituents on the phenyl ring. While this compound itself is the 3-chloro-4-nitrophenyl isomer, other positional isomers could theoretically exist. However, literature specifically detailing the synthesis and properties of other positional isomers of this compound is scarce. The focus has predominantly been on the registered and commercially produced 3-chloro-4-nitrophenyl isomer.

Thiono-Thiol Isomerism

Organophosphorus compounds containing a P=S (thiono) bond can undergo isomerization to a P=O (thiol) form. In the case of this compound, this results in the formation of its thiol isomer, O,S-dimethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, also known as isothis compound.

Table 1: Physicochemical Properties of this compound and its Thiol Isomer

| Property | This compound (Thiono form) | Isothis compound (Thiol form) |

| IUPAC Name | (3-chloro-4-nitrophenoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane[1] | 2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene[3] |

| Molecular Formula | C₈H₉ClNO₅PS[1] | C₈H₉ClNO₅PS[3] |

| Molecular Weight | 297.65 g/mol [1] | 297.65 g/mol |

| Melting Point | 21 °C[1] | Data not readily available |

| Boiling Point | 136 °C @ 0.23 mmHg[1] | Data not readily available |

| logP (Octanol/Water) | 3.45[1] | Predicted XlogP: 2.2[4] |

| Water Solubility | 40 mg/L at 20 °C[1] | Data not readily available |

The thiono-thiol isomerization can occur thermally or photochemically and significantly alters the biological activity of the compound. Generally, the thiol (P=O) isomers of organophosphorothioates are more potent inhibitors of acetylcholinesterase than their thiono (P=S) counterparts. This is because the P=O bond is more electrophilic, making the phosphorus atom more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.

Analogues of this compound

Analogues of this compound can be synthesized by modifying the alkyl groups attached to the phosphorus atom or by altering the substituents on the phenyl ring. These modifications can have a profound impact on the compound's physicochemical properties, biological activity, and selectivity.

Alkyl Group Analogues

Replacing the dimethyl groups in this compound with other alkyl groups, such as diethyl, can influence the compound's lipophilicity and steric hindrance, which in turn affects its absorption, metabolism, and interaction with the target enzyme. For example, the diethyl analogue, O,O-diethyl O-(3-chloro-4-nitrophenyl) phosphorothioate, would have a higher molecular weight and likely different solubility and partitioning characteristics compared to this compound.

Table 2: Properties of Selected this compound Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Notes |

| This compound | C₈H₉ClNO₅PS | 297.65[1] | 3.45[1] | Parent compound |

| O,O-diethyl O-(4-nitrophenyl) phosphorothioate (Parathion-ethyl) | C₁₀H₁₄NO₅PS | 291.26 | 3.83 | Analogue with no chloro group and diethyl substitution. |

| O,O-dimethyl O-(4-nitrophenyl) phosphorothioate (Parathion-methyl) | C₈H₁₀NO₅PS | 263.21 | 2.86 | Analogue with no chloro group. |

| O,O-dimethyl O-(3,5-dimethyl-4-nitrophenyl) phosphorothioate | C₁₀H₁₄NO₅PS | 291.26[5] | 3.9 (Predicted)[5] | Analogue with dimethylphenyl substitution. |

| O,O-diethyl S-(p-nitrophenyl) phosphorothioate | C₁₀H₁₄NO₅PS | 291.26 | 2.5 (Predicted) | Thiol analogue of Parathion-ethyl. |

Aryl Group Analogues

Modifications to the substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its binding affinity to acetylcholinesterase. For instance, changing the position or nature of the electron-withdrawing groups (like the nitro group) or the halogen substituent can modulate the reactivity of the phosphorus center and the overall toxicity of the compound. Structure-activity relationship (SAR) studies on related organophosphates have shown that the nature and position of substituents on the phenyl ring are critical determinants of insecticidal activity.[6]

Experimental Protocols

General Synthesis of O,O-dialkyl O-(substituted phenyl) Phosphorothioates

A common method for the synthesis of this compound and its analogues involves the reaction of a substituted phenol with a dialkyl phosphorochloridothioate in the presence of a base.[7]

Reaction Scheme:

Materials:

-

O,O-dialkyl phosphorochloridothioate (e.g., O,O-dimethyl phosphorochloridothioate)

-

Substituted phenol (e.g., 3-chloro-4-nitrophenol)

-

Anhydrous base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetone, acetonitrile, toluene)

Procedure:

-

To a stirred solution of the substituted phenol in the anhydrous solvent, add the anhydrous base.

-

Slowly add the O,O-dialkyl phosphorochloridothioate to the reaction mixture at room temperature or under gentle heating.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the salt byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound, its isomers, and analogues against acetylcholinesterase can be determined using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

Test compounds (this compound, isomers, analogues) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Logical Relationships

The primary mechanism of action for this compound and its analogues is the inhibition of acetylcholinesterase. The following diagrams illustrate this pathway and the workflow for synthesizing and evaluating these compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 90110-57-9_CAS号:90110-57-9_O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate - 化源网 [chemsrc.com]

- 4. PubChemLite - O-(3-chloro-4-nitrophenyl) o,s-dimethyl phosphorothioate (C8H9ClNO5PS) [pubchemlite.lcsb.uni.lu]

- 5. Phosphorothioic acid, O,O-dimethyl O-(3,5-dimethyl-4-nitrophenyl) ester | C10H14NO5PS | CID 3039450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships predict the delayed neurotoxicity potential of a series of O-alkyl-O-methylchloroformimino phenylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (Ref: BAY 22/190 ) [sitem.herts.ac.uk]

Methodological & Application

Analytical Methods for the Detection of Chlorthion in Environmental Samples: Application Notes and Protocols

A Note on the Availability of Analytical Methods for Chlorthion:

Extensive research for detailed, contemporary analytical methods specifically for the detection of the organophosphate insecticide this compound in environmental samples has revealed a notable scarcity of recent, validated protocols. This compound is an older pesticide, and much of the available literature focuses on its basic chemical properties and toxicology rather than modern analytical procedures for environmental monitoring.[1][2][3][4]

In contrast, a wealth of information is available for other pesticides, including the similarly named but chemically distinct fungicide, Chlorothalonil, and other organophosphate insecticides. Therefore, to fulfill the user's request for detailed application notes and protocols, this document will provide a comprehensive overview of the analytical methodologies for a representative and widely studied organophosphate pesticide, Chlorpyrifos . The principles, sample preparation techniques, and analytical conditions described herein are broadly applicable to the analysis of this compound and other organophosphates, though method validation would be required for each specific analyte.

Introduction to this compound and Representative Organophosphate Analysis

This compound is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase enzyme.[1][2] Its chemical structure and properties, such as its low aqueous solubility and potential for hydrolysis under alkaline conditions, guide the selection of appropriate analytical methods.[1][5]

The analytical techniques best suited for the determination of organophosphate pesticides like this compound and our representative compound, Chlorpyrifos, in environmental matrices such as soil and water are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Key Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. It is highly suitable for the determination of many organophosphate pesticides.

-

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD): An older but still effective technique that offers high selectivity for nitrogen- and phosphorus-containing compounds like organophosphates.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful method for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile. It offers excellent sensitivity and specificity.

Application Notes for the Analysis of Chlorpyrifos (as a Representative Organophosphate)

Analysis of Chlorpyrifos in Water Samples

Principle:

The determination of Chlorpyrifos in water samples typically involves a pre-concentration step to isolate the analyte from the aqueous matrix, followed by instrumental analysis. Solid-phase extraction (SPE) is a common and efficient technique for this purpose. The final determination is carried out using GC-MS or LC-MS/MS.

Sample Preparation:

-

Solid-Phase Extraction (SPE): Water samples are passed through a solid sorbent cartridge (e.g., C18), which retains the pesticide. The cartridge is then washed to remove interferences, and the analyte is eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample.

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, where the water sample is extracted with an immiscible organic solvent (e.g., dichloromethane). The pesticide partitions into the organic phase, which is then collected, dried, and concentrated.

Instrumentation:

-

GC-MS: Suitable for the analysis of Chlorpyrifos. The use of a mass spectrometer allows for positive identification based on the mass spectrum of the compound.

-

LC-MS/MS: Offers high sensitivity and is particularly useful when analyzing a wide range of pesticides with varying chemical properties.

Analysis of Chlorpyrifos in Soil and Sediment Samples

Principle:

The analysis of Chlorpyrifos in solid matrices like soil and sediment requires an initial extraction step to transfer the analyte into a liquid solvent. This is followed by a clean-up procedure to remove co-extracted matrix components that could interfere with the analysis.

Sample Preparation:

-

Solvent Extraction: The soil or sediment sample is typically extracted with an organic solvent or a mixture of solvents (e.g., acetone/hexane) using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

-

Clean-up: The resulting extract is often cleaned up to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and clean-up into a few simple steps. It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) clean-up.

Instrumentation:

-

GC-MS/MS: Provides high selectivity and sensitivity, which is often necessary for complex matrices like soil.

-

LC-MS/MS: A versatile technique that can be used for the analysis of Chlorpyrifos and its metabolites in soil extracts.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of a representative organophosphate pesticide in environmental samples. These values are indicative and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Table 1: Method Performance for Chlorpyrifos in Water

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | SPE | 0.01 µg/L | 0.03 µg/L | 85-110 | [6][7] |

| LC-MS/MS | Direct Injection | 0.005 µg/L | 0.015 µg/L | 90-105 | [8] |

Table 2: Method Performance for Chlorpyrifos in Soil

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS/MS | QuEChERS | 1 µg/kg | 3 µg/kg | 80-115 | [9][10] |

| LC-MS/MS | Solvent Extraction + SPE | 0.5 µg/kg | 1.5 µg/kg | 85-110 | [11] |

Experimental Protocols

Protocol 1: Determination of Chlorpyrifos in Water by SPE and GC-MS

1. Materials and Reagents:

-

Chlorpyrifos analytical standard

-

Methanol, HPLC grade

-

Dichloromethane, pesticide residue grade

-

Ethyl acetate, pesticide residue grade

-

Sodium sulfate, anhydrous

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Glass fiber filters (1 µm)

-

Nitrogen gas, high purity

2. Sample Preparation (SPE):

-

Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.

-